molecular formula C9H8O4 B1590754 Methyl 5-Formyl-2-hydroxybenzoate CAS No. 41489-76-3

Methyl 5-Formyl-2-hydroxybenzoate

Cat. No. B1590754
Key on ui cas rn: 41489-76-3
M. Wt: 180.16 g/mol
InChI Key: XJKWVPNWHOCFBR-UHFFFAOYSA-N
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Patent
US08034945B2

Procedure details

5-Formyl-2-hydroxy-benzoic acid (11.3 g) was dissolved in methanol (35 ml) and conc. sulfuric acid (3 ml). The mixture was heated at reflux for 40 h. Diethyl ether was added, and the mixture was poured into water. The organic layer was dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in a mixture of dioxane (80 ml) and water (50 ml) and treated with 6N hydrochloric acid (2.5 ml). After 15 min., dioxane was removed in vacuo. The mixture was extracted with ethyl acetate. The organic layer was dried (MgSO4), filtered and concentrated in vacuo.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([OH:12])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9])=[O:2].S(=O)(=O)(O)O.[CH2:18](OCC)C.O>CO>[CH3:18][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:3]([CH:1]=[O:2])[CH:4]=[CH:5][C:6]=1[OH:12]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 h
Duration
40 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of dioxane (80 ml) and water (50 ml)
ADDITION
Type
ADDITION
Details
treated with 6N hydrochloric acid (2.5 ml)
CUSTOM
Type
CUSTOM
Details
dioxane was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(C1=C(C=CC(=C1)C=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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